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molecular formula C9H9NO3S B8401196 o-Mercaptophenylmalonamic acid

o-Mercaptophenylmalonamic acid

Cat. No. B8401196
M. Wt: 211.24 g/mol
InChI Key: FGTVXZKNVZPKKD-UHFFFAOYSA-N
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Patent
US04782080

Procedure details

Under a nitrogen atmosphere, a mixture of o-mercaptophenylmalonamic acid (2.1 g, 0.01 m), dimethylformamide (20 ml), and concentrated hydrochloric acid (0.2 ml) are heated in an oil-bath at ca. 100° C. until thin-layer chromatography indicates the absence of starting malonamic acid. The cooled, stirred mixture is diluted with ice-water, aged and filtered to yield 2-hydroxybenzo(b)thiophene-3-carboxamide.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:12]([NH2:14])=[O:13])[C:9](O)=[O:10].Cl.C(O)(=O)CC(N)=O>CN(C)C=O>[OH:10][C:9]1[S:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:8]=1[C:12]([NH2:14])=[O:13]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
SC1=C(C=CC=C1)C(C(=O)O)C(=O)N
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)N)(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The cooled, stirred mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C2=C(S1)C=CC=C2)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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